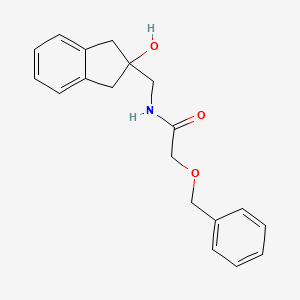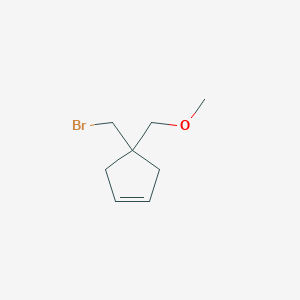
5-cloro-N-(2-(2,4-dioxotiazolidin-3-il)ciclohexil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazolidine-2,4-dione moiety, and a cyclohexyl group.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic agents . It also seems to have some activity against CDK6 and CDK9, which are promising targets for cancer treatment .
Mode of Action
The compound interacts with the S1 subsite of FXa, which allows for a combination of good oral bioavailability and high potency . It also binds directly to CDK6/9, resulting in suppression of their downstream signaling pathway .
Biochemical Pathways
The compound affects the coagulation pathway by inhibiting FXa . It also affects cell cycle progression and induces cellular apoptosis by inhibiting CDK6/9 .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The compound’s action results in the prevention and treatment of thromboembolic diseases by inhibiting FXa . It also inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Análisis Bioquímico
Biochemical Properties
It has been found to interact with human Factor Xa (FXa), a key enzyme in the coagulation cascade . The interaction of the compound with FXa has been clarified through X-ray crystallography .
Cellular Effects
It has been suggested that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide involves binding to the S1 subsite of FXa, which allows for good oral bioavailability and high potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and thiazolidine-2,4-dione intermediates. The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The thiazolidine-2,4-dione moiety can be prepared through the reaction of thiourea with α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the thiazolidine-2,4-dione moiety can produce thiazolidine-2,4-diol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide: Known for its antithrombotic properties.
Thiazolidine-2,4-dione derivatives: These compounds also exhibit various biological activities, including antidiabetic and anticancer properties.
Thiophene derivatives: Widely used in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer activities.
Uniqueness
What sets 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide apart is its combination of a thiophene ring and a thiazolidine-2,4-dione moiety, which imparts unique biological activities, particularly its potent antithrombotic effects .
Propiedades
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-11-6-5-10(22-11)13(19)16-8-3-1-2-4-9(8)17-12(18)7-21-14(17)20/h5-6,8-9H,1-4,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFWBXYNKJDGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2494351.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)



![N-(4-acetamidophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2494360.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide](/img/structure/B2494367.png)


![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
